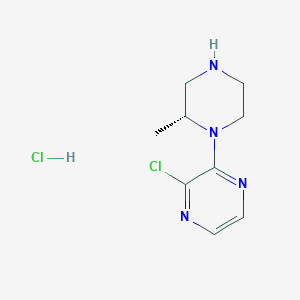
1-Ethyl 3-(2-nitrophenyl) 2,2-dimethylmalonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl 3-(2-nitrophenyl) 2,2-dimethylmalonate is a chemical compound with the molecular formula C13H15NO6 and a molecular weight of 281.26 g/mol . This compound is known for its unique structure, which includes an ethyl group, a nitrophenyl group, and a dimethylmalonate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Ethyl 3-(2-nitrophenyl) 2,2-dimethylmalonate typically involves the esterification of 2,2-dimethylmalonic acid with ethanol in the presence of a strong acid catalyst, followed by nitration of the resulting ester . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Analyse Chemischer Reaktionen
1-Ethyl 3-(2-nitrophenyl) 2,2-dimethylmalonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts like palladium and platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl 3-(2-nitrophenyl) 2,2-dimethylmalonate is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Ethyl 3-(2-nitrophenyl) 2,2-dimethylmalonate exerts its effects involves interactions with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl 3-(2-nitrophenyl) 2,2-dimethylmalonate can be compared with other similar compounds, such as:
1-Ethyl 3-(4-nitrophenyl) 2,2-dimethylmalonate: This compound has a nitro group at the para position instead of the ortho position, leading to different reactivity and properties.
1-Ethyl 3-(2-aminophenyl) 2,2-dimethylmalonate:
1-Ethyl 3-(2-chlorophenyl) 2,2-dimethylmalonate: The presence of a chloro group instead of a nitro group affects the compound’s reactivity and uses.
Eigenschaften
Molekularformel |
C13H15NO6 |
|---|---|
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
1-O-ethyl 3-O-(2-nitrophenyl) 2,2-dimethylpropanedioate |
InChI |
InChI=1S/C13H15NO6/c1-4-19-11(15)13(2,3)12(16)20-10-8-6-5-7-9(10)14(17)18/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
SGZAYCZVEJXAAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)C(=O)OC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride](/img/structure/B11926036.png)


![2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926070.png)







